molecular formula C8H10N2O B045008 N,N-Dimethyl-4-nitrosoaniline CAS No. 138-89-6

N,N-Dimethyl-4-nitrosoaniline

Cat. No. B045008
Key on ui cas rn: 138-89-6
M. Wt: 150.18 g/mol
InChI Key: CMEWLCATCRTSGF-UHFFFAOYSA-N
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Patent
US04599341

Procedure details

To a solution of Compound 2b (1.98 mmol) in chloroform (5 mL) was added pyridine (9.88 mmol) and the reaction mixture heated at reflux for 1 hour under nitrogen. The solvent was removed in vacuo and the residue triturated with diethyl ether to give a white solid. The solid was dissolved in 95% aqueous ethanol (10 mL ) and N,N-dimethyl-4-nitrosoaniline (1.98 mmol) was added with stirring followed by the addition of sodium hydroxide (4.0 mmol) in water (3 mL). The reaction mixture was stirred for 16 hours at ambient temperature and then 6N hydrochloric acid (3 mL) was added. After 30 minutes, the solvent was removed in vacuo and the residue was diluted with water (10 mL) and extracted with diethyl ether (2×30 mL). The combined organic phases were washed with saturated aqueous sodium bicarbonate, brine and the solvent removed in vacuo to give crude Compound 2c as an oil.
Quantity
1.98 mmol
Type
reactant
Reaction Step One
Quantity
9.88 mmol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.98 mmol
Type
reactant
Reaction Step Two
Quantity
4 mmol
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
3 mL
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3]([C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=2[CH2:12]Br)=[CH:2]1.N1C=CC=CC=1.CN(C)C1C=CC(N=[O:29])=CC=1.[OH-].[Na+].Cl>C(Cl)(Cl)Cl.C(O)C.O>[S:1]1[CH:5]=[CH:4][C:3]([C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=2[CH:12]=[O:29])=[CH:2]1 |f:3.4|

Inputs

Step One
Name
Quantity
1.98 mmol
Type
reactant
Smiles
S1C=C(C=C1)C1=C(C=CC=C1)CBr
Name
Quantity
9.88 mmol
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
1.98 mmol
Type
reactant
Smiles
CN(C1=CC=C(C=C1)N=O)C
Step Three
Name
Quantity
4 mmol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
3 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour under nitrogen
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue triturated with diethyl ether
CUSTOM
Type
CUSTOM
Details
to give a white solid
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 16 hours at ambient temperature
Duration
16 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
ADDITION
Type
ADDITION
Details
the residue was diluted with water (10 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (2×30 mL)
WASH
Type
WASH
Details
The combined organic phases were washed with saturated aqueous sodium bicarbonate, brine
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
S1C=C(C=C1)C1=C(C=O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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